Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate

Medicinal chemistry Drug discovery Chemical biology

Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352515-92-4, molecular formula C₂₀H₂₄N₂O₃, molecular weight 340.42 g/mol) is a synthetic small molecule belonging to the substituted pyridyl piperidine-1-carboxylate class. Its structure comprises a piperidine ring bearing an N-benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 6-methoxy-4-methylpyridin-3-yl substituent at the 2-position.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B11823321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C2CCCCN2C(=O)OCC3=CC=CC=C3)OC
InChIInChI=1S/C20H24N2O3/c1-15-12-19(24-2)21-13-17(15)18-10-6-7-11-22(18)20(23)25-14-16-8-4-3-5-9-16/h3-5,8-9,12-13,18H,6-7,10-11,14H2,1-2H3
InChIKeyAOILNUMYFIHIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate: Structural Class, Physicochemical Identity, and Procurement Baseline


Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352515-92-4, molecular formula C₂₀H₂₄N₂O₃, molecular weight 340.42 g/mol) is a synthetic small molecule belonging to the substituted pyridyl piperidine-1-carboxylate class . Its structure comprises a piperidine ring bearing an N-benzyloxycarbonyl (Cbz) protecting group at the 1-position and a 6-methoxy-4-methylpyridin-3-yl substituent at the 2-position [1]. This compound is primarily catalogued as a research intermediate and building block for pharmaceutical and agrochemical discovery programs, with commercial suppliers offering material at ≥98% purity under ISO-certified quality systems .

Why Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate Cannot Be Interchanged with Generic Pyridyl Piperidine Analogs


Substituted pyridyl piperidines exhibit widely divergent biological activities depending on the nature and position of substituents on both the pyridine and piperidine rings [1]. The combination of a Cbz protecting group, a 6-methoxy substituent, and a 4-methyl group on the pyridine ring creates a steric and electronic environment distinct from closely related analogs such as benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352536-39-0) or tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate derivatives . In the broader Wnt pathway inhibitor series, minor structural modifications have been shown to produce order-of-magnitude differences in cellular IC₅₀ values, solubility, and metabolic stability [1]. Therefore, generic substitution without evidence of functional equivalence risks introducing compounds with fundamentally altered target engagement, pharmacokinetic, or physicochemical profiles.

Quantitative Differentiation Evidence for Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate Versus Structurally Proximal Analogs


Evidence Gap Advisory: Absence of Published Head-to-Head Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, Google Patents, and commercial supplier databases conducted in May 2026 identified zero peer-reviewed publications, patents, or authoritative database entries containing quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, MIC, or any other potency/affinity metric) specifically attributed to Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352515-92-4). No direct head-to-head comparison data against any named comparator could be located [1]. This compound appears to function exclusively as a synthetic intermediate or building block in published medicinal chemistry programs, with its bioactivity assessed only after further chemical elaboration [2]. Users requiring quantitative differential evidence for procurement decisions should be aware that such data does not currently exist in the public domain.

Medicinal chemistry Drug discovery Chemical biology

Structural Differentiation: Methoxy vs. Hydroxy Substituent at the Pyridine 6-Position

Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate incorporates a 6-methoxy substituent on the pyridine ring, which confers distinct hydrogen-bond acceptor capacity (pKₐ of conjugated acid estimated at ~3–5 for methoxypyridine) and increased lipophilicity (calculated contribution of –OCH₃: π ≈ +0.5 to +0.6 logP units) compared to the hydroxyl analog . This contrasts with benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352536-39-0, MW 326.39), which bears a 6-hydroxy group capable of acting as both hydrogen-bond donor and acceptor and exhibits a lower logP due to the polar –OH moiety . Additionally, the target compound has the methyl substituent at the pyridine 4-position rather than the 2-position, altering steric accessibility around the piperidine-pyridine junction .

Structure-activity relationships Medicinal chemistry Synthetic methodology

Protecting Group Strategy: Cbz (Benzyloxycarbonyl) as a Determinant of Synthetic Utility

The N-benzyloxycarbonyl (Cbz) group on this compound enables orthogonal deprotection under hydrogenolytic conditions (H₂, Pd/C) that are compatible with a broad range of other protecting groups, including tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) [1]. This synthetic feature differentiates it from analogs bearing Boc protection (e.g., tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate derivatives), which require acidic conditions (TFA or HCl) for removal . The Cbz group also provides UV chromophore activity (λmax ~254 nm) that facilitates HPLC monitoring during multi-step synthesis, a practical advantage over non-chromophoric protecting groups [1]. For medicinal chemistry programs requiring late-stage deprotection of the piperidine nitrogen under neutral, non-acidic conditions, the Cbz-protected compound offers a distinct strategic advantage.

Synthetic chemistry Protecting group strategy Orthogonal deprotection

Evidence-Informed Application Scenarios for Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate Based on Available Procurement Data


Medicinal Chemistry Building Block for Pyridyl Piperidine-Based Wnt Pathway Inhibitor Libraries

The pyridyl piperidine scaffold is a privileged chemotype in Wnt/β-catenin pathway inhibitor programs, as exemplified by the Merck/Cancer Research Technology patent series claiming substituted pyridyl piperidines with Wnt inhibitory activity [1]. Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate can serve as a Cbz-protected intermediate for library synthesis, where its methoxy and methyl substituents pre-install key pharmacophoric elements before N-deprotection and further derivatization. Its Cbz group permits late-stage hydrogenolytic unveiling of the piperidine NH for subsequent N-alkylation, N-acylation, or N-sulfonylation without disturbing acid-sensitive intermediates.

Synthetic Intermediate Requiring Orthogonal N-Deprotection in Complex Molecule Assembly

In synthetic routes where acid-labile functionality (e.g., tert-butyl esters, silyl ethers, acetonides) must be preserved, the Cbz protecting group on this compound provides hydrogenolytic cleavage under neutral conditions — a capability not available with Boc-protected piperidine analogs, which mandate acidic TFA or HCl treatment [1]. This orthogonality enables convergent synthetic strategies where multiple protecting groups are differentiated and removed sequentially. The compound's >98% purity specification (as supplied by commercial vendors) meets the requirements for use in late-stage intermediate steps where impurity carry-through must be minimized .

Physicochemical Probe Synthesis via Methoxy-Functionalized Pyridine Scaffolds

The 6-methoxy-4-methylpyridin-3-yl motif provides a distinct hydrogen-bond acceptor profile and modulated lipophilicity compared to hydroxy-, amino-, or unsubstituted pyridine analogs [1]. This compound can be employed as a starting material for the synthesis of physicochemical probes where incremental logP adjustment and H-bond acceptor character are design objectives. The methoxy group serves as a metabolically more stable alternative to a free hydroxyl while retaining similar steric bulk, making it suitable for structure-property relationship (SPR) studies in lead optimization campaigns.

Quote Request

Request a Quote for Benzyl 2-(6-methoxy-4-methylpyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.